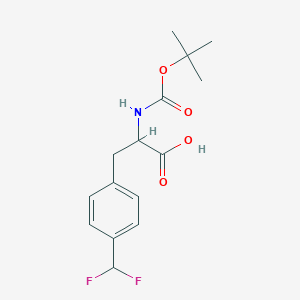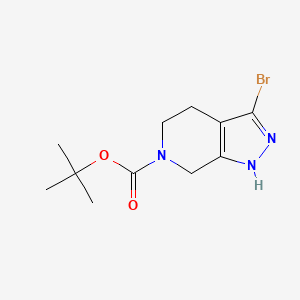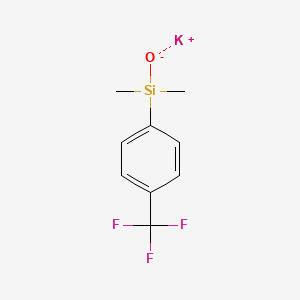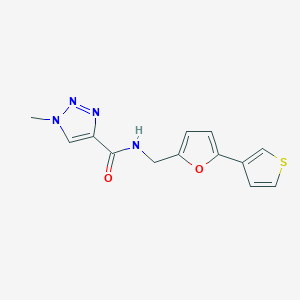
CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O" is a complex organic molecule that contains various functional groups, including an ester, amide, and aromatic system. The presence of fluorine atoms suggests potential activity in medicinal chemistry or as a material in specialized applications due to the unique properties that fluorine imparts to organic compounds.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that can include [C+NC+CC] coupling reactions. Such reactions have been utilized in the synthesis of natural products, as demonstrated in the formal total synthesis of cyanocycline A and bioxalomycin β2, where a key complexity-building reaction involved an endo-selective [C+NC+CC] coupling catalyzed by Ag(I) . Additionally, a catalytic asymmetric version of the exo-selective [C+NC+CC] reaction has been reported, which can be applied to various aldehydes and activated alkenes to provide substituted pyrrolidines . These methodologies could potentially be adapted for the synthesis of the compound , given its structural complexity.
Molecular Structure Analysis
The molecular structure of organic compounds can be studied using quantum-chemical methods. For instance, the structure and stability of pseudohalogens have been investigated using DFT and ab initio calculations at the CCSD(T) level of theory . Similarly, the structure of the compound "CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O" could be analyzed using these computational methods to predict its geometry, stability, and electronic properties.
Chemical Reactions Analysis
The compound contains functional groups that could undergo various chemical reactions. For example, the amide group could participate in reactions with nucleophiles, or the ester could be involved in hydrolysis or transesterification reactions. The aromatic ring could undergo electrophilic substitution reactions, especially due to the electron-withdrawing effect of the fluorine atoms. Theoretical studies on the formation of neutral isomers from ionic precursors, as seen in the gas phase studies of NCCCCO and CCC(O)CN, provide insights into the potential reactivity and isomerization of similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be deduced from its molecular structure and functional groups. For instance, the presence of fluorine atoms typically increases the compound's stability and lipophilicity, which could affect its boiling point, solubility, and reactivity. The Chemical Component Dictionary (CCD) provides detailed chemical descriptions for various molecules, which can be a reference for understanding the properties of the compound . Additionally, spectroscopic studies, such as those performed on chlorodifluoroacetyl isothiocyanate, can provide information on the compound's conformational properties and behavior under different conditions .
Scientific Research Applications
Chemical Understanding and Graphing Skills
Research in educational environments, such as the case-based computerized laboratory (CCL), emphasizes the importance of integrating computerized experiments with scientific inquiry. This approach significantly improves students' graphing skills and chemical understanding, highlighting the educational value of combining visual and textual representations in chemistry learning environments (Dori & Sasson, 2008).
Carbon Capture and Storage (CCS)
CCS is recognized for its potential to meet climate change targets by decarbonizing industry and facilitating the net removal of CO2 from the atmosphere. Despite technical maturity, the scale of deployment has not met initial ambitions, pointing to the need for continued research to overcome commercial and political barriers (Bui et al., 2018).
Multivariate Methods in Aquatic Ecology
Canonical correspondence analysis (CCA) elucidates relationships between species assemblages and their environment, extracting synthetic environmental gradients from ecological datasets. This approach is valuable for describing habitat preferences and ranking environmental variables in importance, thereby aiding aquatic ecology research (Braak & Verdonschot, 1995).
Computational Communication Science
The integration of open science practices in computational communication science (CCS) fosters the reusability of data and code. This approach accelerates discovery in communication research by promoting reusable workflows and recognizing tools and data as academic work (Van Atteveldt et al., 2019).
Natural Products Research
Countercurrent separation (CS), including countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC), is pivotal in natural products research. This method is critical for separating biological molecules from complex matrices, highlighting its potential in chemistry, metabolome, and proteome research involving terrestrial and marine organisms (Pauli et al., 2008; Friesen et al., 2015).
properties
IUPAC Name |
3-[4-(difluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-11(13(19)20)8-9-4-6-10(7-5-9)12(16)17/h4-7,11-12H,8H2,1-3H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJLWWUJMDZGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2518948.png)
![Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride](/img/structure/B2518949.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2518952.png)
![6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B2518953.png)

amino}-4,4-dimethylpentanoic acid](/img/structure/B2518955.png)
![Methyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2518956.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2518960.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-3-fluorobenzamide](/img/structure/B2518961.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2518963.png)
